molecular formula C27H15F5N2O5 B13737909 2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate CAS No. 1058742-38-3

2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13737909
CAS No.: 1058742-38-3
M. Wt: 542.4 g/mol
InChI Key: RTBZCURXVGMYKK-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is a complex organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a carbamoyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Fluorine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1’-biphenyl]-4-yl benzoate is unique due to the combination of multiple fluorine atoms, a nitro group, and a carbamoyl group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1058742-38-3

Molecular Formula

C27H15F5N2O5

Molecular Weight

542.4 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-[[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl]phenyl] benzoate

InChI

InChI=1S/C27H15F5N2O5/c28-17-7-9-19(22(29)13-17)16-6-11-24(39-26(36)15-4-2-1-3-5-15)20(12-16)25(35)33-18-8-10-23(34(37)38)21(14-18)27(30,31)32/h1-14H,(H,33,35)

InChI Key

RTBZCURXVGMYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C3=C(C=C(C=C3)F)F)C(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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